
1-Chloro-3-(chloroethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-chloro-3-(chloroethynyl)benzene can be achieved through several methods. One common approach involves the chlorination of 3-ethynylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the scale and desired application of the compound.
化学反応の分析
1-Chloro-3-(chloroethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the chloroethynyl group can lead to the formation of alkenes or alkanes. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-3-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-chloro-3-(chloroethynyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the chloroethynyl group can act as an electrophile, participating in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating these reactions.
In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-Chloro-3-(chloroethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-phenylacetylene: This compound has a similar structure but with the chloroethynyl group attached to the second position of the benzene ring. It exhibits different reactivity and applications due to the positional difference.
1-Chloro-4-ethynylbenzene:
1-Bromo-3-(chloroethynyl)benzene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
特性
CAS番号 |
84553-19-5 |
|---|---|
分子式 |
C8H4Cl2 |
分子量 |
171.02 g/mol |
IUPAC名 |
1-chloro-3-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H |
InChIキー |
FGXADESKQTYASM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C#CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


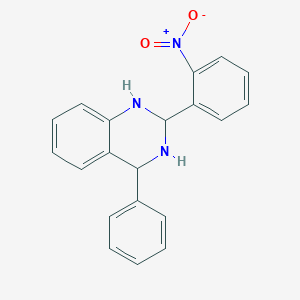
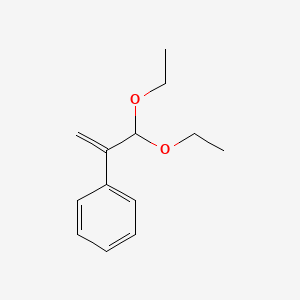
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
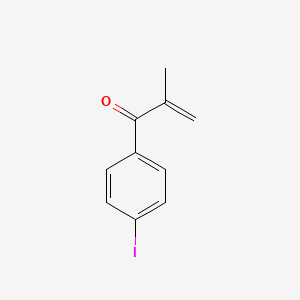
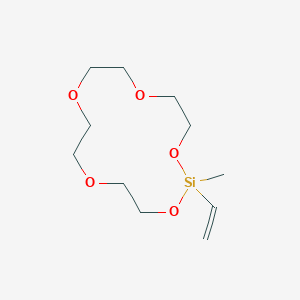
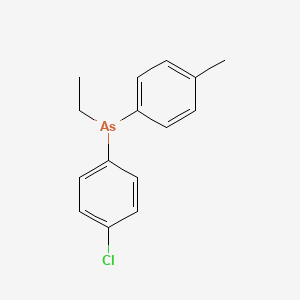
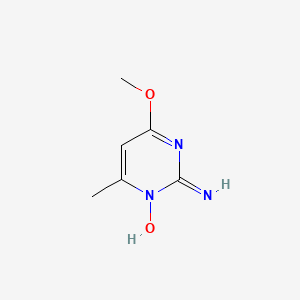
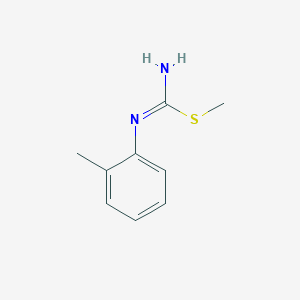
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
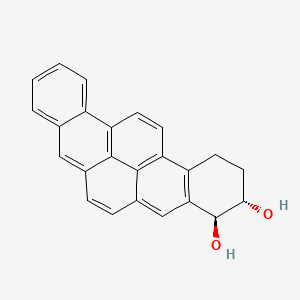
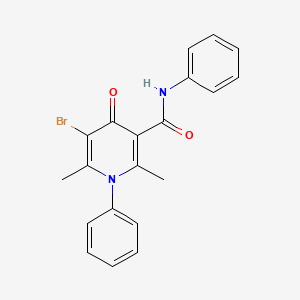
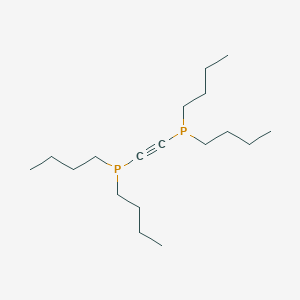
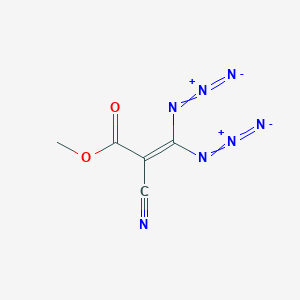
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
